molecular formula C24H22N4O4 B12392642 N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide

N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide

Katalognummer: B12392642
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: SJWRHQSLYNANNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is a complex organic compound that features a quinoline core, an oxazole ring, and a carbohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3-ethyl-5-methyl-1,2-oxazole with appropriate reagents under controlled conditions.

    Attachment to Benzoyl Group: The oxazole derivative is then reacted with a benzoyl chloride derivative to form the benzoyl-oxazole intermediate.

    Quinoline Core Formation: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The benzoyl-oxazole intermediate is coupled with the quinoline derivative using carbohydrazide as a linking group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-ethyl-5-methyl-1,2-oxazole derivatives
  • Quinoline-2-carbohydrazide derivatives
  • Benzoyl-oxazole derivatives

Uniqueness

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is unique due to its combination of a quinoline core, an oxazole ring, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Eigenschaften

Molekularformel

C24H22N4O4

Molekulargewicht

430.5 g/mol

IUPAC-Name

N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide

InChI

InChI=1S/C24H22N4O4/c1-3-20-19(15(2)32-28-20)14-31-18-9-6-8-17(13-18)23(29)26-27-24(30)22-12-11-16-7-4-5-10-21(16)25-22/h4-13H,3,14H2,1-2H3,(H,26,29)(H,27,30)

InChI-Schlüssel

SJWRHQSLYNANNC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=C1COC2=CC=CC(=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.